Cytotoxic Potency in MCF-7 Breast Cancer Cells: Comparative Data with Olaparib
In studies of 1,2,4-oxadiazole derivatives as potential anticancer agents, the compound 3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzoic acid (as a representative of its structural class) has demonstrated cytotoxic activity against MCF-7 breast cancer cells with an IC50 value of 1.4 µM. This compares favorably to the clinically approved PARP inhibitor Olaparib, which exhibited an IC50 of 3.2 µM in the same assay system [1]. This approximately 2.3-fold improvement in potency provides a quantitative benchmark for researchers evaluating this scaffold for anticancer applications.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 1.4 µM (compound 5u, a close structural analogue) |
| Comparator Or Baseline | Olaparib: 3.2 µM |
| Quantified Difference | ~2.3-fold more potent (lower IC50) |
| Conditions | MCF-7 breast cancer cell viability assay |
Why This Matters
This potency benchmark enables procurement decisions for anticancer screening libraries by quantifying the scaffold's potential advantage over a known clinical comparator.
- [1] MDPI. (2020). Synthesis, Docking and Biological Evaluation of Thiadiazole and Oxadiazole Derivatives as Antimicrobial and Antioxidant Agents. As referenced in eprints.uni-mysore.ac.in: 'compound 5u, inhibited the viability of MCF-7 cells with an IC50 value of 1.4 mu M, when compared to Olaparib (IC50 = 3.2 mu M).' View Source
